(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride molecular weight
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride molecular weight
An In-Depth Technical Guide to (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride for Advanced Research
Abstract
This technical guide provides a comprehensive overview of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, its unique electronic and structural properties, conferred by the chloro and fluoro substituents, make it a valuable scaffold in the synthesis of novel bioactive molecules. This document details the compound's physicochemical properties, outlines a validated synthetic pathway and subsequent analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Physicochemical Properties and Structural Elucidation
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a substituted pyridine compound presented as its hydrochloride salt to improve stability and handling. The strategic placement of both a chloro and a fluoro group on the pyridine ring modulates the electronic properties of the molecule, influencing its reactivity and potential intermolecular interactions.
The pyridine nitrogen and the primary amine provide key sites for hydrogen bonding, while the lipophilic, electron-withdrawing halogen atoms can enhance binding affinity to biological targets and improve metabolic stability and membrane permeability—key considerations in drug design.[1][2][3]
Table 1: Core Physicochemical Data
| Identifier | Value | Source |
| IUPAC Name | (5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride | [4] |
| CAS Number | 1257535-29-7 | [4] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [4] |
| Molecular Weight | 197.04 g/mol | Calculated |
| Canonical SMILES | Cl.NCC1=NC=C(Cl)C=C1F | [4] |
| InChI Key | XIDNJLIIGPAHBJ-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD17214202 | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
(Note: An image of the chemical structure would be placed here in a final document.)
Synthesis and Purification Workflow
The synthesis of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route begins with the commercially available precursor, 2,3-difluoro-5-chloropyridine. The overall strategy involves a nucleophilic aromatic substitution to install an amino group, followed by functional group manipulations to build the aminomethyl sidechain.
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages:
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Amination of the Precursor: Selective amination of 2,3-difluoro-5-chloropyridine at the 2-position.
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Introduction of the Methylene Group: Conversion of the 2-amino group to a 2-cyanomethyl or a related precursor.
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Reduction and Salt Formation: Reduction of the intermediate to the primary amine and subsequent formation of the hydrochloride salt.
Caption: Proposed multi-step synthesis workflow from a common starting material.
Experimental Protocol: Synthesis of 5-Chloro-3-fluoropyridin-2-amine (Intermediate C)
This protocol is adapted from established procedures for the amination of halopyridines.[5]
Expert Insight: The choice of liquid ammonia in a sealed autoclave is critical. It acts as both the nucleophile and the solvent, and the elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction. The fluorine at the 2-position is more labile than the chlorine at the 5-position due to the activating effect of the ring nitrogen.
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave with 2,3-difluoro-5-chloropyridine (1.0 eq).
-
Reagent Addition: Cool the autoclave to -78°C (dry ice/acetone bath) and carefully condense liquid ammonia (approx. 12.0 eq) into the vessel.
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Reaction: Seal the autoclave and heat the reaction mixture to 120°C. Maintain this temperature with stirring for 24 hours. The internal pressure will increase significantly.
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Work-up: Cool the reactor to room temperature and then to 0°C before slowly venting the excess ammonia in a well-ventilated fume hood.
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Isolation: A solid precipitate will form. Collect the solid by filtration and wash the filter cake with cold deionized water to remove ammonium salts.
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Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-3-fluoropyridin-2-amine as a solid.[5]
Subsequent steps (Sandmeyer reaction, reduction) would follow standard organic chemistry protocols.
Analytical Characterization
To ensure the identity, purity, and quality of the final compound, a panel of analytical techniques must be employed. This self-validating system confirms the structure and quantifies any impurities.
Caption: Standard analytical workflow for structural and purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene (-CH₂) and amine (-NH₃⁺) protons. The aromatic signals will appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The methylene signal will likely be a singlet or a doublet depending on its coupling to the amine protons.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms (N, F, Cl).
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing unambiguous evidence for the single fluorine atom on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a parent ion peak corresponding to the free base [(M+H)⁺] at approximately m/z 161.03. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion, providing definitive confirmation of the presence of one chlorine atom in the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should be developed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific UV wavelength (e.g., 254 nm). For research purposes, a purity of >97% is typically required.
Applications in Drug Discovery and Development
Halogenated heterocycles are privileged scaffolds in medicinal chemistry. The inclusion of chlorine and fluorine atoms in a molecule like (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride serves several strategic purposes:
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Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the pyridine nitrogen, which can be critical for optimizing compound solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Metabolic Blocking: A halogen atom can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.
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Enhanced Binding Interactions: A chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, leading to improved potency and selectivity.[3]
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Increased Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.
This building block is therefore highly valuable for generating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The aminomethyl group provides a convenient handle for further chemical elaboration, allowing for the rapid synthesis of diverse amides, sulfonamides, and other derivatives to explore the structure-activity relationship (SAR) of a lead series.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride.
Table 2: GHS Hazard Information
| Category | Code | Description | Source |
| Pictogram | GHS07 | Harmful/Irritant | [4] |
| Signal Word | Warning | [4] | |
| Hazard Statement | H302 | Harmful if swallowed | [4] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [4] |
| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [4] |
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood. If engineering controls are not sufficient, use a NIOSH-approved respirator.
Handling and Storage
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Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt form is generally stable under these conditions.
Conclusion
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a high-value chemical building block with significant potential in modern drug discovery. Its carefully designed substitution pattern offers medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide has provided the essential technical information—from physicochemical properties and synthesis to analytical validation and safe handling—required for its effective integration into advanced research and development programs.
References
-
Jadhav, G. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(45), 28076-28103. [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved February 7, 2026, from [Link]
- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 3. youtube.com [youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 [chemicalbook.com]
